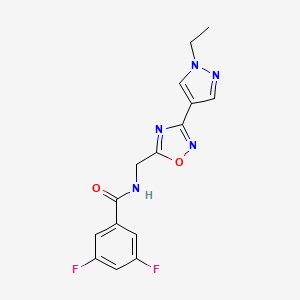

![molecular formula C19H17F3N2O B2558378 N-[2-(2-methyl-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide CAS No. 689264-60-6](/img/structure/B2558378.png)

N-[2-(2-methyl-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

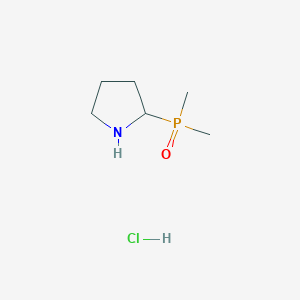

“N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide” is a compound that has been mentioned in the context of being a potent DDR1 inhibitor . DDR1 is a collagen-activated receptor tyrosine kinase and an attractive anti-fibrotic target . The compound has a molecular formula of C19H17F3N2O and a molecular weight of 346.353.

Molecular Structure Analysis

The molecular structure of “N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide” includes a benzamide group attached to an indole group via an ethyl chain. The benzamide group also carries a trifluoromethyl group.Applications De Recherche Scientifique

Antiarrhythmic Activity

Benzamides with trifluoroethoxy ring substituents have shown potential in oral antiarrhythmic activity, with compounds like flecainide acetate undergoing clinical trials as antiarrhythmic agents (Banitt, Bronn, Coyne, & Schmid, 1977).

Insecticide Effectiveness

Flubendiamide, a novel class of insecticide, demonstrates strong activity especially against lepidopterous pests, including resistant strains, and is anticipated to contribute to integrated pest management programs (Tohnishi et al., 2005).

Neuroleptic Activity

Studies on benzamides have identified compounds with significant inhibitory effects on stereotyped behavior in rats, suggesting potential as neuroleptics (Iwanami et al., 1981).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides have been synthesized and shown to exhibit class III electrophysiological activity, comparable to sematilide, indicating their potential as selective agents for cardiac conditions (Morgan et al., 1990).

Dopamine-D2 Receptor Binding

The substituted benzamide eticlopride has been demonstrated to selectively block dopamine-D2 binding sites in the rat brain, suggesting its utility in studies of dopamine-D2 antagonism (Hall, Köhler, & Gawell, 1985).

Anticancer Evaluation

Derivatives of benzamides have shown moderate to excellent anticancer activity against various cancer cell lines, underscoring their potential in anticancer drug development (Ravinaik et al., 2021).

Trifluoromethylation Reactions

Research into trifluoromethylation of benzamides has provided insights into the coordination mode of acidic amide directing groups, facilitating C-H activation (Zhang, Dai, Wasa, & Yu, 2012).

Supramolecular Gelation

N-(thiazol-2-yl) benzamide derivatives have been investigated for their gelation behavior, highlighting the role of methyl functionality and non-covalent interactions in gelation (Yadav & Ballabh, 2020).

Anticorrosion

Imidazolium ionic liquids containing benzamides have shown excellent anticorrosion properties, suggesting their application in protective coatings (Cai, Liang, Zhou, & Liu, 2012).

Melanoma Cytotoxicity

Benzamide derivatives conjugated with alkylating cytostatics have demonstrated increased toxicity against melanoma cells, supporting their use in targeted drug delivery for melanoma therapy (Wolf et al., 2004).

Mécanisme D'action

Orientations Futures

Indole derivatives, such as “N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They could be further developed and studied for their potential applications in medicine.

Propriétés

IUPAC Name |

N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O/c1-13-11-14-5-2-3-8-17(14)24(13)10-9-23-18(25)15-6-4-7-16(12-15)19(20,21)22/h2-8,11-12H,9-10H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUKZSCXISPQIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2558298.png)

![5-((2-Bromophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2558301.png)

![3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B2558303.png)

![N-[4-(3-phenyl-1-adamantyl)phenyl]thiophene-2-carboxamide](/img/structure/B2558304.png)

![3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2558314.png)

![6-methoxy-N-[2-(2-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2558318.png)